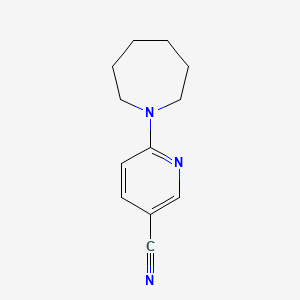

6-(azepan-1-yl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-(azepan-1-yl)pyridine-3-carbonitrile” is a heterocyclic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonitrile group attached at the 3-position. Attached to the 6-position of the pyridine ring is an azepane ring, which is a seven-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and azepane rings, and the carbonitrile group. The nitrogen atoms in the rings would likely carry a partial positive charge, while the carbon in the carbonitrile group would carry a partial negative charge .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, the presence of the nitrogen atoms and the carbonitrile group would likely make it polar, and therefore soluble in polar solvents. It would likely have a relatively high boiling point due to the presence of the nitrogen atoms, which can form hydrogen bonds .Aplicaciones Científicas De Investigación

6-(azepan-1-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research. It is used as a starting material in the synthesis of heterocyclic compounds, which are used as pharmaceuticals and agrochemicals. This compound is also used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, this compound has been used in the synthesis of organic materials for use in optoelectronic devices, such as light-emitting diodes and solar cells.

Mecanismo De Acción

The mechanism of action of 6-(azepan-1-yl)pyridine-3-carbonitrile is not well understood. However, it is known that this compound can act as a ligand in coordination chemistry, forming complexes with metal ions. It is believed that the formation of these complexes is responsible for the catalytic activity of this compound in organic reactions. In addition, this compound can act as an electron-donating group, which can facilitate electron transfer in certain organic reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, this compound has been shown to inhibit the growth of certain cancer cell lines in vitro.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantages of using 6-(azepan-1-yl)pyridine-3-carbonitrile in laboratory experiments are its versatility and ease of synthesis. This compound can be used as a starting material in the synthesis of a wide variety of heterocyclic compounds, and can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, this compound can be synthesized from readily available starting materials in a single step, under mild conditions.

The main limitation of using this compound in laboratory experiments is its toxicity. This compound is a highly toxic compound, and should be handled with extreme caution. In addition, this compound is a volatile compound, and should be stored in a tightly sealed container.

Direcciones Futuras

The potential applications of 6-(azepan-1-yl)pyridine-3-carbonitrile are vast and varied. In the future, this compound could be used in the synthesis of novel heterocyclic compounds, which could have potential applications in medicine and agriculture. In addition, this compound could be used as a ligand in coordination chemistry, and as a catalyst in organic reactions. Furthermore, this compound could be used in the synthesis of organic materials for use in optoelectronic devices, such as light-emitting diodes and solar cells. Finally, this compound could be investigated further for its potential biochemical and physiological effects, such as its antioxidant activity and its ability to inhibit the growth of certain cancer cell lines.

Métodos De Síntesis

6-(azepan-1-yl)pyridine-3-carbonitrile can be synthesized from the reaction of 2-aminopyridine and ethyl cyanoacetate. This reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps: first, the ethyl cyanoacetate reacts with the aminopyridine to form a nitrile intermediate; second, the nitrile intermediate is hydrolyzed to form this compound. The reaction can be conducted under mild conditions, and yields of up to 95% can be achieved.

Propiedades

IUPAC Name |

6-(azepan-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-5-6-12(14-10-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOGYKSOFHRHJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)

![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)

![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6525950.png)

![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)

![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)

![4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine](/img/structure/B6525975.png)

![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)

![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)

![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)

![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)

![6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B6526004.png)